7-Bromofuro[3,2-d]pyrimidin-4(3H)-one

Catalog No.
S12337071
CAS No.
1206180-92-8
M.F
C6H3BrN2O2
M. Wt
215.00 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Bromofuro[3,2-d]pyrimidin-4(3H)-one

CAS Number

1206180-92-8

Product Name

7-Bromofuro[3,2-d]pyrimidin-4(3H)-one

IUPAC Name

7-bromo-3H-furo[3,2-d]pyrimidin-4-one

Molecular Formula

C6H3BrN2O2

Molecular Weight

215.00 g/mol

InChI

InChI=1S/C6H3BrN2O2/c7-3-1-11-5-4(3)8-2-9-6(5)10/h1-2H,(H,8,9,10)

InChI Key

FUMYBFDLTMMYQW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(O1)C(=O)NC=N2)Br

7-Bromofuro[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound characterized by its unique structure, which includes a fused furo and pyrimidine ring system. It has a molecular formula of C6H3BrN2O and a molar mass of 231.07 g/mol. This compound is notable for its bromine substituent at the 7-position of the furo-pyrimidine framework, contributing to its chemical reactivity and potential biological activity. The compound is primarily used in organic synthesis and has been studied for its various applications in medicinal chemistry.

The chemical behavior of 7-bromofuro[3,2-d]pyrimidin-4(3H)-one can be understood through several key reactions:

  • Bromination: The presence of the bromine atom allows for electrophilic substitution reactions, which can introduce additional functional groups at various positions on the aromatic system.
  • Nucleophilic Substitution: The nitrogen atoms in the pyrimidine ring can undergo nucleophilic attack, making this compound a versatile intermediate in the synthesis of more complex molecules.
  • Condensation Reactions: This compound can participate in condensation reactions, particularly with aldehydes or ketones, to form more complex heterocycles.

Research indicates that 7-bromofuro[3,2-d]pyrimidin-4(3H)-one exhibits significant biological activities. It has been studied for its potential as an antimicrobial and anticancer agent. The unique structural features contribute to its ability to interact with biological targets, potentially inhibiting specific enzymes or pathways involved in disease processes.

The synthesis of 7-bromofuro[3,2-d]pyrimidin-4(3H)-one typically involves several steps:

  • Starting Material: The synthesis begins with furo[3,2-d]pyrimidin-4(1H)-one as the base structure.
  • Bromination Reaction: Using N-bromosuccinimide (NBS) as a brominating agent in a solvent such as carbon tetrachloride at elevated temperatures (around 60 °C), bromination occurs at the 7-position.
  • Purification: The crude product is purified through column chromatography using a mixture of petroleum ether and ethyl acetate to yield pure 7-bromofuro[3,2-d]pyrimidin-4(3H)-one.

7-Bromofuro[3,2-d]pyrimidin-4(3H)-one is utilized in various fields:

  • Medicinal Chemistry: It serves as a building block for the development of novel pharmaceuticals targeting various diseases.
  • Organic Synthesis: The compound is used as an intermediate in synthesizing more complex organic molecules.
  • Research: Its unique properties make it a subject of interest in studies related to drug design and development.

Studies on the interactions of 7-bromofuro[3,2-d]pyrimidin-4(3H)-one with biological macromolecules have shown promising results. It may interact with enzymes or receptors involved in metabolic pathways, influencing their activity. Such interactions are crucial for understanding its potential therapeutic effects and side effects.

Several compounds share structural similarities with 7-bromofuro[3,2-d]pyrimidin-4(3H)-one. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
7-Bromopyrido[3,2-d]pyrimidin-4(3H)-oneC7H4BrN3OContains a pyridine ring; studied for different biological activities.
5-Bromo-2-(methylthio)pyrido[1,2-f][1,2,4]triazineC8H8BrN5SFeatures triazine; known for its anti-cancer properties.
6-Bromo-4-hydroxyquinolineC9H6BrN1O1Contains a quinoline structure; used in antimicrobial studies.

Uniqueness

7-Bromofuro[3,2-d]pyrimidin-4(3H)-one stands out due to its fused furo-pyrimidine structure that provides distinct electronic properties and reactivity patterns compared to other similar compounds. Its specific bromination pattern also contributes to unique biological activities that are not observed in other derivatives.

XLogP3

0.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

213.93779 g/mol

Monoisotopic Mass

213.93779 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-09-2024

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